molecular formula C14H11BrFN5O B11832637 8-Bromo-N-[(5-fluoro-2,3-dihydrobenzofuran-4-YL)methyl]-[1,2,4]triazolo[4,3-C]pyrimidin-5-amine

8-Bromo-N-[(5-fluoro-2,3-dihydrobenzofuran-4-YL)methyl]-[1,2,4]triazolo[4,3-C]pyrimidin-5-amine

Cat. No.: B11832637
M. Wt: 364.17 g/mol
InChI Key: OGEBOVMXBNQJQD-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[4,3-c]pyrimidin-5-amine, 8-bromo-N-[(5-fluoro-2,3-dihydro-4-benzofuranyl)methyl]- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolopyrimidines, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of 1,2,4-Triazolo[4,3-c]pyrimidin-5-amine, 8-bromo-N-[(5-fluoro-2,3-dihydro-4-benzofuranyl)methyl]- typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of hydrazonoyl halides with alkyl carbothioates, followed by cyclization to form the triazolopyrimidine core . Industrial production methods often employ microwave-mediated, catalyst-free synthesis techniques to enhance yield and reduce reaction times .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

1,2,4-Triazolo[4,3-c]pyrimidin-5-amine, 8-bromo-N-[(5-fluoro-2,3-dihydro-4-benzofuranyl)methyl]- can be compared to other triazolopyrimidine derivatives such as:

The uniqueness of 1,2,4-Triazolo[4,3-c]pyrimidin-5-amine, 8-bromo-N-[(5-fluoro-2,3-dihydro-4-benzofuranyl)methyl]- lies in its specific substitution pattern, which imparts distinct biological activities and enhances its potential as a therapeutic agent.

Properties

Molecular Formula

C14H11BrFN5O

Molecular Weight

364.17 g/mol

IUPAC Name

8-bromo-N-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine

InChI

InChI=1S/C14H11BrFN5O/c15-10-6-18-14(21-7-19-20-13(10)21)17-5-9-8-3-4-22-12(8)2-1-11(9)16/h1-2,6-7H,3-5H2,(H,17,18)

InChI Key

OGEBOVMXBNQJQD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C(=C(C=C2)F)CNC3=NC=C(C4=NN=CN43)Br

Origin of Product

United States

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